molecular formula C17H19N5O6S2 B1240728 Cefobecin

Cefobecin

Numéro de catalogue: B1240728
Poids moléculaire: 453.5 g/mol
Clé InChI: ZJGQFXVQDVCVOK-MSUXKOGISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cefovecin is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Cefovecin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Applications De Recherche Scientifique

Treatment of Bacterial Infections

Cefovecin is indicated for the treatment of skin and soft tissue infections, including pyoderma, abscesses, and urinary tract infections in dogs and cats. Its broad-spectrum activity covers both gram-positive and gram-negative pathogens, making it effective against a variety of bacterial strains commonly encountered in veterinary practice.

Efficacy Studies

A study involving 354 dogs with superficial or deep pyoderma demonstrated that cefovecin was statistically non-inferior to amoxicillin/clavulanic acid, achieving up to 96.9% efficacy compared to 92.5% for the latter . The drug's effectiveness was confirmed through clinical evaluations at 28 days post-treatment.

Table 1: Clinical Efficacy of Cefovecin vs. Amoxicillin/Clavulanic Acid

TreatmentEfficacy (%)
Cefovecin96.9
Amoxicillin/Clavulanic Acid92.5

Pharmacokinetics

Cefovecin's pharmacokinetic profile allows for sustained therapeutic levels following a single administration. Studies have shown that its half-life in dogs can exceed 7 days, supporting its use as a long-acting antibiotic . This is particularly beneficial in clinical settings where compliance with oral medication can be challenging.

Table 2: Pharmacokinetic Parameters of Cefovecin

ParameterValue
Half-life (dogs)>7 days
BioavailabilityNear 100%
AdministrationSubcutaneous

Usage in Nonhuman Primates

Research has explored the potential use of cefovecin in nonhuman primates, such as cynomolgus macaques and olive baboons. The pharmacokinetics observed were similar to those in dogs and cats, suggesting that cefovecin could be a viable option for treating bacterial infections in these animals, particularly given the difficulties associated with daily dosing .

Skin Infections in Dogs

In a multi-center study assessing cefovecin's effectiveness against skin infections, it was administered to dogs diagnosed with various conditions including pyoderma and wounds. The results indicated significant reductions in clinical signs associated with these infections after treatment .

Abscess Management in Cats

Cefovecin has also been effectively used for managing cat fight injuries and abscesses, which are common presentations in feline patients. A study reported that cefovecin was administered in cases where traditional oral antibiotics were less feasible due to compliance issues or the severity of the infection .

Safety Profile

Cefovecin has been shown to have a favorable safety profile when used as directed. Adverse reactions are rare but can include local injection site reactions or gastrointestinal disturbances . Monitoring during treatment is recommended to ensure patient safety.

Propriétés

Formule moléculaire

C17H19N5O6S2

Poids moléculaire

453.5 g/mol

Nom IUPAC

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10+/t9-,11+,15+/m0/s1

Clé InChI

ZJGQFXVQDVCVOK-MSUXKOGISA-N

SMILES isomérique

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O

SMILES canonique

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O

Synonymes

cefovecin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefobecin
Reactant of Route 2
Reactant of Route 2
Cefobecin
Reactant of Route 3
Reactant of Route 3
Cefobecin
Reactant of Route 4
Cefobecin
Reactant of Route 5
Cefobecin
Reactant of Route 6
Reactant of Route 6
Cefobecin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.